molecular formula C34H57BrN2O4 B7819858 VECURONIUM BROMIDE

VECURONIUM BROMIDE

Numéro de catalogue: B7819858
Poids moléculaire: 637.7 g/mol
Clé InChI: VEPSYABRBFXYIB-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Trajectory of Neuromuscular Blocking Agent Development

The history of neuromuscular blocking agents is intrinsically linked to the study of curare, a potent plant-derived toxin traditionally used by indigenous South American tribes for hunting. ebsco.comwoodlibrarymuseum.org Curare's ability to induce paralysis without affecting consciousness or sensation fascinated early European explorers and scientists. ebsco.comclockss.org

Early scientific investigations into curare, notably by Claude Bernard in the 19th century, revealed its mechanism of action: blocking the communication between nerves and muscles. ebsco.comclockss.orgcambridge.org This understanding paved the way for the isolation of curare's active components, such as d-tubocurarine, in the early 20th century. ebsco.comclockss.orgcambridge.orgnih.gov The isolation of d-tubocurarine in 1935 was a pivotal moment, allowing for more standardized study and eventually leading to its use in clinical practice as a muscle relaxant during surgery, starting in 1942. ebsco.comcambridge.orgnih.govmcgill.ca This marked the beginning of the era of using neuromuscular blockers in anesthesia, transforming surgical practices by providing muscle relaxation beyond that achievable with anesthetics alone. nih.govmcgill.caecronicon.net

The success of d-tubocurarine spurred the search for synthetic compounds with similar muscle-relaxing properties but with improved pharmacological profiles. This led to the development of various synthetic neuromuscular blocking agents, broadly categorized into depolarizing and nondepolarizing agents, based on their mechanism at the neuromuscular junction. cambridge.orgecronicon.net

Vecuronium (B1682833) bromide represents a significant step in the evolution of synthetic nondepolarizing neuromuscular blockers. Its development is closely tied to pancuronium (B99182) bromide, another aminosteroid (B1218566) neuromuscular blocking agent. Pancuronium, synthesized in the 1960s, was the first synthetic aminosteroid neuromuscular blocker introduced into clinical practice. ecronicon.netwikipedia.org

Vecuronium bromide is a monoquaternary analog of pancuronium bromide. nih.gov Structurally, it is derived from the androstane (B1237026) steroid nucleus, a characteristic feature of aminosteroid muscle relaxants. ecronicon.netwikipedia.org The synthesis process for this compound is based on the synthetic techniques developed for pancuronium bromide, involving modifications to the steroid structure. ecronicon.netgoogle.com Specifically, this compound differs from pancuronium bromide in its quaternary ammonium (B1175870) structure; pancuronium is a bisquaternary compound, while vecuronium is monoquaternary. nih.govselleckchem.com This structural difference contributes to differences in their pharmacological properties, including potency and duration of action. hres.cafda.gov

Classification and Structural Characteristics of this compound

Understanding the classification and specific structural features of this compound is crucial to appreciating its pharmacological behavior.

This compound is classified as a nondepolarizing neuromuscular blocking agent and belongs to the aminosteroid family. wikipedia.orghres.cafda.govwikipedia.orgnih.govpatsnap.comnih.govdrugs.com Nondepolarizing blockers work by competitively blocking the binding of acetylcholine (B1216132), the neurotransmitter responsible for initiating muscle contraction, at nicotinic acetylcholine receptors on the motor end-plate. cambridge.orghres.cafda.govwikipedia.orgnih.govpatsnap.comcancer.gov This competition prevents depolarization of the postsynaptic membrane, thus inhibiting muscle contraction. fda.govnih.govpatsnap.comcancer.gov

The "aminosteroid" designation refers to the presence of an amino-substituted steroid nucleus in its chemical structure. wikipedia.orgwikipedia.orgnih.govdrugs.comsigmaaldrich.com This steroid core is a defining feature of this group of neuromuscular blockers, which also includes compounds like pancuronium, pipecuronium, and rocuronium (B1662866). ecronicon.netwikipedia.org

This compound is a quaternary ammonium compound. nih.govnih.gov Quaternary ammonium compounds are characterized by a central nitrogen atom bonded to four organic substituents, resulting in a permanent positive charge. This positive charge is essential for their interaction with the anionic binding sites on the nicotinic acetylcholine receptor.

This compound's specific chemical structure is 1-(3α,17β-Dihydroxy-2β-piperidino-5α-androstan-16β,5α-yl)-1-methylpiperidinium bromide, diacetate. drugs.com It is the bromide salt form of the vecuronium cation. nih.govcancer.gov Key structural features include the androstane steroid backbone, acetoxy groups at positions 3 and 17, a piperidine (B6355638) group at position 2, and a methylpiperidinium group at position 16, which carries the quaternary nitrogen and thus the positive charge. nih.govnih.gov The monoquaternary nature, compared to bisquaternary compounds like pancuronium, contributes to its specific pharmacokinetic and pharmacodynamic profile, including its intermediate duration of action and different elimination pathways. nih.govselleckchem.comhres.cafda.gov

Contemporary Research Significance of this compound in Chemical Biology

While this compound has been a staple in clinical anesthesia since its introduction, it continues to hold significance in contemporary research, particularly within chemical biology. Research efforts extend beyond its primary clinical application to explore its interactions at the molecular level and potential novel applications or modifications.

Studies continue to investigate the precise binding kinetics and interaction profiles of this compound with different subtypes of nicotinic acetylcholine receptors. This research contributes to a deeper understanding of receptor pharmacology and the structural determinants of ligand-receptor interactions. The molecule's well-defined structure and mechanism of action make it a valuable tool for probing the function and structure of neuromuscular acetylcholine receptors.

Furthermore, research explores potential modifications to the vecuronium structure to alter its properties, such as onset time, duration of action, or metabolic profile. ecronicon.net The aminosteroid scaffold provides a basis for the rational design of new neuromuscular blocking agents with potentially improved characteristics. ecronicon.net

Contemporary research also utilizes this compound as a reference compound in studies evaluating novel neuromuscular blocking agents or reversal strategies, such as the use of cyclodextrins like sugammadex (B611050), which encapsulates and inactivates aminosteroid neuromuscular blockers. wikipedia.orgguidetoimmunopharmacology.org The study of these interactions provides insights into molecular encapsulation and drug reversal mechanisms.

Propriétés

IUPAC Name

[17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H57N2O4.BrH/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36;/h25-32H,6-22H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPSYABRBFXYIB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H57BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Architecture and Stereochemistry of Vecuronium Bromide

Characterization of Acetoxy and Piperidinyl Substituents

Vecuronium (B1682833) bromide features several key substituents attached to its steroidal core. These include two acetoxy (-OCOCH₃) groups and two piperidinyl rings. nih.gov One acetoxy group is located at the 3α-position, and the other is at the 17β-position of the androstane (B1237026) core. nih.gov A piperidinyl group is attached at the 2β-position, and a quaternized N-methylpiperidinium substituent is located at the 16β-position. nih.gov The positions and orientations (alpha or beta) of these substituents relative to the plane of the steroid rings are crucial for the molecule's biological activity. The acetoxy and piperidinyl substituents on the A ring (at positions 2 and 3) have been observed to adopt an axial conformation in the solid state and in solution, as indicated by NMR experiments. researchgate.netrsc.org

Definitive Stereochemical Assignments and Isomeric Considerations

The stereochemistry of Vecuronium bromide is complex due to the presence of multiple chiral centers within the molecule. There are ten stereogenic centers at positions C-2, C-3, C-5, C-8, C-9, C-10, C-13, C-14, C-16, and C-17. unimi.it The configuration at C-5, C-8, C-9, C-10, C-13, and C-14 is fixed as they originate from the starting material and remain unchanged during synthesis. unimi.it The definitive stereochemical assignments are crucial for understanding the molecule's interaction with its target receptors, as different stereoisomers can exhibit distinct pharmacological profiles. psu.edu The full IUPAC name, which explicitly defines the stereochemistry, is [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17S)-17-Acetyloxy-10,13-dimethyl-16-(1-methyl-3,4,5,6-tetrahydro-2H-pyridin-1-yl)-2-(1-piperidyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate (B1210297) bromide. wikipedia.org

Advanced Structural Analysis Methodologies

Various advanced analytical techniques have been employed to definitively determine the molecular structure and stereochemistry of this compound.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique used to determine the precise three-dimensional structure of crystalline compounds, including the positions of atoms and their connectivity, as well as absolute stereochemistry. mdpi.comresearchgate.net The crystal and molecular structure of this compound has been determined by single-crystal X-ray diffraction analysis. researchgate.netrsc.orgmdpi.comrsc.org this compound crystallizes in the orthorhombic system, with the space group P2₁2₁2₁. researchgate.netrsc.orgrsc.org This technique has confirmed the relative and absolute configuration of the molecule in the solid state. researchgate.net Obtaining suitable crystals of this compound for X-ray analysis has been noted as challenging, and specific crystallization techniques like sitting-drop vapor-phase diffusion have been explored as case studies for such difficult compounds. iucr.orgiucr.org X-ray powder diffraction has also been used to characterize different crystalline forms of this compound. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for characterizing the structure and dynamics of molecules in solution. mdpi.com Detailed NMR studies, including ¹H, ¹³C, and ¹⁵N NMR spectroscopy, have been conducted on this compound and its synthetic intermediates. unimi.itresearchgate.net These studies allow for the assignment of specific signals to individual atoms within the molecule, providing information about their chemical environment and connectivity. unimi.it Two-dimensional NMR techniques such as COSY, NOESY, HSQC, and HMBC experiments are used to establish unambiguous assignments of the NMR signals. unimi.it ¹H NMR spectra provide information on proton environments and coupling patterns, while ¹³C NMR reveals the carbon skeleton. unimi.it ¹⁵N NMR can provide insights into the nitrogen atoms, particularly the quaternized nitrogen which is key to this compound's activity. unimi.it NMR experiments have also supported the observation of the axial conformation of the A ring substituents in solution. researchgate.netrsc.org

Computational Molecular Mechanics and Quantum Chemical Calculations

Computational methods, including molecular mechanics and quantum chemical calculations, complement experimental techniques in understanding the structure and properties of molecules like this compound. researchgate.netrsc.orgnih.gov Molecular mechanics calculations can be used to model the potential energy surface of a molecule and explore different conformations, providing insights into the molecule's preferred spatial arrangements. researchgate.netrsc.org Quantum chemical calculations, based on quantum mechanics, can provide more detailed information about the electronic structure, bonding, and energy of the molecule. researchgate.netnih.gov These computational approaches have been applied to explain experimental observations, such as the conformational preferences of substituents in this compound. researchgate.netrsc.org They can also be used to predict spectroscopic parameters or explore reaction pathways, further aiding in structural elucidation and understanding. researchgate.netnih.gov

Chemical Synthesis and Strategic Derivatization of Vecuronium Bromide

Foundational Synthetic Routes and Reaction Mechanisms

Traditional synthetic routes for vecuronium (B1682833) bromide often involve modifying a steroid precursor through a sequence of reactions including esterification, elimination, enolization, epoxidation, ring-opening, reduction, acetylation, and finally, quaternization. google.comgoogle.compatsnap.com

Utilization of Key Starting Materials and Chemical Precursors (e.g., Epiandrosterone)

A common starting material for the synthesis of vecuronium bromide is epiandrosterone (B191177) (3β-hydroxy-5α-androstan-17-one). unimi.itresearchgate.netnih.govunimi.it This commercially available steroid provides the foundational androstane (B1237026) skeleton. Another starting material mentioned is 5α-androst-2-ene-17-one, although it is noted as being expensive. google.comgoogle.com

One synthetic route starting from epiandrosterone involves its esterification with p-toluenesulfonyl chloride to form epiandrosterone sulfonyl ester. unimi.itgoogle.compatsnap.com This step typically takes place in a solvent like pyridine. unimi.itgoogle.compatsnap.com

Synthesis and Characterization of Advanced Intermediates

Following the initial steps, a series of advanced intermediates are synthesized. For example, epiandrosterone sulfonyl ester can undergo elimination and dehydration to yield 5α-androst-2-ene-17-one. google.compatsnap.com This intermediate can then be subjected to enol esterification with isopropenyl acetate (B1210297) to generate 17-acetoxy-5α-androstane-2,16-diene. google.com

Further transformations include epoxidation, for instance, using hydrogen peroxide, to form diepoxy intermediates. google.com A key intermediate carrying all the stereocenters in the final configuration is 2β,16β-bispiperidino-5α-androstane-3α,17β-diol. unimi.itresearchgate.netnih.govunimi.it This intermediate is typically formed through ring-opening and addition reactions, often involving piperidine (B6355638). unimi.itgoogle.comgoogle.com The reduction of a 17-ketone intermediate, such as 2β,16β-di(1-piperidyl)-5α-androstane-3α-hydroxyl-17-ketone, using a reducing agent like potassium borohydride, leads to the formation of the 3α,17β-diol intermediate with high stereoselectivity. unimi.itgoogle.com

Characterization of these intermediates is crucial to confirm their structure and stereochemistry. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) and single-crystal X-ray diffraction are employed for detailed structural and stereochemical analysis. unimi.itresearchgate.netnih.govunimi.it

Quaternization Reactions and Bromide Salt Formation

The final step in the synthesis of this compound involves the quaternization of a tertiary amine precursor, specifically (2β,3α,5α,16β,17β)-2,16-bispiperidino-3,17-diacetoxy-5-androstane, with methyl bromide. google.comgoogle.com This reaction introduces the characteristic quaternary ammonium (B1175870) center and forms the bromide salt. google.com The quaternization can be carried out in various solvents, including diethyl ether or a mixture of diethyl ether and acetone. google.com Alternative alkylating agents, such as methyl trifluoromethanesulfonate, followed by anion exchange with lithium bromide, have also been reported for the quaternization step. unimi.it

Innovations in Synthetic Process Optimization and Yield Enhancement

Efforts have been made to optimize the synthetic process of this compound to improve yield, reduce reaction times, and simplify post-reaction work-up. google.comgoogle.comgoogle.com

Application of Micro-channel Modular Reaction Devices

Micro-channel modular reaction devices have been explored for the synthesis of this compound intermediates. google.com These devices can offer advantages such as improved heat and mass transfer, leading to better control over reaction conditions and potentially higher yields and shorter reaction times compared to traditional batch processes. google.com For example, a method using a microchannel modular reaction device for the preparation of the intermediate 2β,16β-dipiperidinyl-3α-hydroxyl-17-keto-5α-androstane has been described, involving pumping solutions of reactants into the device at controlled temperatures and residence times. google.com This approach has shown promising yields for this specific intermediate. google.com

Exploration of Alternative Reagents and Optimized Reaction Conditions

Optimization of reaction conditions and the exploration of alternative reagents are continuous areas of research in this compound synthesis. Using specific catalysts, oxidants, and reaction conditions can significantly impact the yield and purity of intermediates and the final product. google.com For instance, the use of tosic acid as a catalyst in an enol esterification step has been reported to achieve a high yield. google.com Similarly, the choice of oxidant, such as hydrogen peroxide and phthalic anhydride, can lead to high yields and environmentally friendly byproducts. google.com Optimized acetylation conditions have also been investigated to improve yield and simplify the process. unimi.itgoogle.com The selection of appropriate solvents for reactions and recrystallization can also contribute to a more efficient and less cumbersome synthesis, avoiding the need for extensive column chromatography. google.comgoogle.com

Rational Design and Synthesis of this compound Analogues

The rational design of this compound analogues aims to create compounds with modified pharmacological properties, such as faster onset, shorter duration, or improved safety profiles. This involves strategic chemical modifications of the aminosteroid (B1218566) core structure. slideshare.net

Chemical Modifications Leading to Rocuronium (B1662866) Bromide and its Structural Similarities

Rocuronium bromide is a notable analogue of this compound that was developed to provide a faster onset of action. medpulse.innih.gov Rocuronium bromide is also a monoquaternary aminosteroid neuromuscular blocking agent. oup.commedpulse.in

The key structural difference between rocuronium bromide and this compound lies in the substituent at the 16β position and the absence of an acetyl group at the 3α position in rocuronium. oup.comgoogleapis.comnih.gov this compound has a 1-methylpiperidinium group at the 16β position and acetyl groups at both the 3α and 17β positions. nih.govpfizer.com Rocuronium bromide, on the other hand, has a 1-allylpyrrolidinium group at the 16β position, a hydroxyl group at the 3α position, and an acetyl group at the 17β position. nih.govnih.gov

Despite these differences, rocuronium bromide retains the core aminosteroid structure and the monoquaternary nature similar to vecuronium. oup.comgoogleapis.commedpulse.in This structural similarity is evident in their shared 5α-androstane skeleton. nih.govnih.gov The modification from a piperidine ring with a methyl quaternary nitrogen in vecuronium to a pyrrolidine (B122466) ring with an allyl quaternary nitrogen in rocuronium, along with the change at the 3α position, leads to differences in properties like lipophilicity, potency, and onset of action. medpulse.inworldwidejournals.com Rocuronium is less potent than vecuronium, which is thought to contribute to its faster onset of neuromuscular block. oup.commedpulse.in

Synthesis of rocuronium bromide can involve starting from an intermediate that is also used in vecuronium synthesis, such as a modified androstan-3,17-diol derivative. researchgate.netjustia.com A reported process for preparing rocuronium bromide involves the selective acetylation of a 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α,17β-diol intermediate at the 17β position, followed by allylation of the nitrogen on the pyrrolidine ring with allyl bromide. justia.compatsnap.com

Development of Novel Aminosteroid Derivatives with Modified Pharmacological Profiles

Research continues into the development of novel aminosteroid derivatives beyond vecuronium and rocuronium to identify compounds with potentially improved pharmacological profiles. This involves exploring various structural modifications to the aminosteroid nucleus. Studies have investigated modifications at different positions of the steroid skeleton and variations in the attached amino or quaternary ammonium groups. mdpi.comnih.govmdpi.com

The aim of developing novel derivatives is to optimize properties such as potency, duration of action, onset time, metabolic stability, and reduced side effects. For example, altering substituents on the piperidine or pyrrolidine rings, changing the nature or position of quaternary nitrogens, or modifying the ester or hydroxyl groups on the steroid core can significantly impact the compound's interaction with the nicotinic acetylcholine (B1216132) receptor and its pharmacokinetic profile. oup.com

Research in this area involves the synthesis of libraries of aminosteroid derivatives and the evaluation of their biological activity, including their affinity for the muscle type of nicotinic acetylcholine receptors. researchgate.netmdpi.com These studies contribute to understanding the structure-activity relationships within the aminosteroid class of neuromuscular blocking agents. wikipedia.orgresearchgate.net Novel aminosteroid derivatives are being explored not only for neuromuscular blockade but also for other potential therapeutic areas, such as anticancer agents, by modifying the steroid structure and attached groups. mdpi.comnih.govmdpi.com

Bioisosteric Replacement Strategies in Related Neuromuscular Blocking Agents

Bioisosterism is a strategy in medicinal chemistry where one chemical group is replaced by another with similar physicochemical properties to improve properties like potency, selectivity, toxicity, or pharmacokinetics without drastically altering the biological activity. slideshare.netslideshare.netpitt.edunih.gov While the primary focus for vecuronium and its direct analogues involves modifications of the aminosteroid structure, bioisosteric replacement strategies have been applied in the broader field of neuromuscular blocking agents. slideshare.netslideshare.net

In the context of neuromuscular blockers, bioisosteric replacement can involve substituting functional groups on the molecule to influence its interaction with the acetylcholine receptor or its metabolic fate. slideshare.netslideshare.net For instance, modifications to the quaternary ammonium head groups or the linkers connecting them in bisquaternary compounds can be considered bioisosteric approaches to alter receptor binding or metabolic stability. oup.com

Another example in the broader class of neuromuscular blocking agents is the design of compounds that undergo predictable chemical degradation, independent of enzymatic activity, such as the Hofmann elimination characteristic of some benzylisoquinolinium neuromuscular blockers like atracurium (B1203153). rfppl.co.inuomustansiriyah.edu.iq While not a direct bioisosteric replacement on the vecuronium structure itself, this represents a strategic chemical design approach to control duration of action, which is a related concept to modifying pharmacological profiles through structural changes. uomustansiriyah.edu.iq

Furthermore, the development of novel reversal agents like sugammadex (B611050), which encapsulates aminosteroid neuromuscular blockers like rocuronium and vecuronium, represents a different approach to managing neuromuscular blockade, highlighting the ongoing innovation in the field that complements the design of the blocking agents themselves. wikipedia.orgnih.govnih.govwfsahq.orgcambridge.org Although sugammadex is a reversal agent and not a neuromuscular blocker analogue, its development was driven by the need to effectively reverse the effects of aminosteroid blockers, underscoring the importance of the chemical class. wikipedia.orgcambridge.org

Bioisosteric strategies can involve both classical and non-classical bioisosteres. slideshare.netpitt.edu Classical bioisosteres often involve replacing atoms or groups with similar size and valency, while non-classical bioisosteres may differ in structure but possess similar electronic and steric properties that result in comparable biological activity. pitt.edu The application of these strategies in neuromuscular blocking agent research contributes to the rational design of new compounds with desired clinical characteristics. slideshare.netslideshare.net

Molecular Pharmacology and Receptor Interactions of Vecuronium Bromide

Detailed Mechanism of Action at the Neuromuscular Junction

Neuromuscular transmission is initiated by the release of acetylcholine (B1216132) (ACh) from motor neuron terminals into the synaptic cleft. patsnap.compatsnap.com ACh then binds to nAChRs on the post-synaptic membrane of the muscle fiber, triggering a cascade of events that lead to muscle contraction. patsnap.compatsnap.com Vecuronium (B1682833) bromide disrupts this process. patsnap.compatsnap.com

Competitive Antagonism at Post-synaptic Nicotinic Acetylcholine Receptors (nAChRs)

Vecuronium bromide acts as a competitive antagonist at post-synaptic nAChRs. wikipedia.orgpatsnap.comdrugbank.comnih.govpatsnap.comnih.govabcam.comvirginia.eduncats.ioguidetopharmacology.orgnih.govmedchemexpress.comcambridge.org It competes with acetylcholine for the binding sites on these receptors located at the motor end plate. patsnap.comdrugbank.comnih.govnih.govvirginia.eduncats.ioguidetopharmacology.org By binding to the receptor, this compound prevents acetylcholine from binding and activating the receptor. patsnap.compatsnap.com This competitive binding reduces the opportunity for acetylcholine to exert its effect on the postjunctional membrane. drugbank.comnih.govvirginia.eduncats.ioguidetopharmacology.org

Inhibition of Ion Channel Opening and Post-synaptic Membrane Depolarization

Binding of acetylcholine to nAChRs normally causes a conformational change that opens associated ion channels, allowing the influx of sodium ions into the muscle cell. patsnap.compatsnap.comnationwidechildrens.org This influx of positive ions leads to depolarization of the post-synaptic membrane. patsnap.compatsnap.comnationwidechildrens.org As a competitive antagonist, this compound binds to the receptor but does not induce this conformational change, thus preventing the opening of the ion channels. patsnap.compatsnap.comcambridge.org The blockade of ion channel opening inhibits the influx of sodium ions and the subsequent depolarization of the muscle membrane. patsnap.compatsnap.com

Downstream Prevention of Calcium Ion Release and Muscle Contraction

The depolarization of the muscle membrane typically propagates and triggers the release of calcium ions from the sarcoplasmic reticulum within the muscle fiber. patsnap.compatsnap.comnationwidechildrens.org This increase in intracellular calcium is essential for the interaction of actin and myosin filaments, leading to muscle contraction. nationwidechildrens.org Since this compound prevents post-synaptic membrane depolarization, the downstream signal for calcium ion release from the sarcoplasmic reticulum is not generated. drugbank.comnih.govvirginia.eduncats.ioguidetopharmacology.org The lack of calcium release ultimately prevents muscle contraction, resulting in muscle relaxation and paralysis. patsnap.comdrugbank.comnih.govvirginia.eduncats.ioguidetopharmacology.org

Receptor Subtype Selectivity and Molecular Binding Dynamics

The muscle-type nicotinic acetylcholine receptor is a pentameric complex typically composed of two alpha (α), one beta (β), one delta (δ), and one epsilon (ε) subunit in adult muscle, or a gamma (γ) subunit instead of epsilon in embryonic muscle. nationwidechildrens.orgnih.govkoreamed.orgjneurosci.org Acetylcholine binding sites are located at the interfaces of the alpha subunits with the epsilon/gamma and delta subunits. nih.govfrontiersin.org

Investigating Interactions with Specific Acetylcholine Receptor Subunits (e.g., Alpha-2)

Research indicates that this compound interacts with specific subunits of the nicotinic acetylcholine receptor. Studies using receptors with mutations in specific subunits have provided insights into these interactions. For instance, inhibition by vecuronium was found to be sensitive to mutations in the delta (δ) subunit, suggesting that the alpha-delta (α-δ) interface plays a role in vecuronium binding. nih.govresearchgate.netnih.gov In contrast, vecuronium was reported to be insensitive to mutations in the epsilon (ε) subunit. nih.govnih.gov This suggests a selectivity for the α–δ interface over the α–ε interface for vecuronium binding. nih.gov

Data from studies investigating the effects of mutations on antagonist inhibition can be summarized as follows:

AntagonistSensitivity to ε-subunit mutationsSensitivity to δ-subunit mutationsSuggested Primary Binding Interface
(+)-tubocurarineSensitiveInsensitiveα–ε
MetocurineSensitiveInsensitiveα–ε
Pancuronium (B99182)No effectSensitiveα–δ
VecuroniumInsensitiveSensitiveα–δ
CisatracuriumSensitiveSensitiveα–ε and α–δ

*Based on research findings on mutant acetylcholine receptors. nih.govresearchgate.netnih.gov

Furthermore, vecuronium has been identified as an antagonist of the Neuronal acetylcholine receptor subunit alpha-2. drugbank.com

Prejunctional Modulatory Effects on Acetylcholine Release

While the primary mechanism of this compound is post-junctional competitive antagonism, there is evidence suggesting that nondepolarizing muscle relaxants, including vecuronium, may also exert effects on prejunctional sites at the nerve ending. drugbank.comphysiology.org It has been hypothesized that binding to prejunctional acetylcholine receptors could potentially diminish the release of acetylcholine from the motor nerve, particularly during high-frequency stimulation. physiology.org Studies have investigated the ability of vecuronium to depress evoked acetylcholine release under certain conditions, suggesting a possible prejunctional component to its action, although this is generally considered secondary to its main post-junctional effect. physiology.orgnih.govnih.gov

Evidence for Binding to Prejunctional Acetylcholine Receptors

Evidence suggests that this compound, like other nondepolarizing muscle relaxants, binds not only to the postjunctional nicotinic acetylcholine receptors on the muscle membrane but also to prejunctional acetylcholine receptors located on the motor nerve ending. physiology.org This binding to prejunctional sites can influence the release of acetylcholine. physiology.org Studies using electrophysiological techniques have investigated the prejunctional actions of vecuronium and its analogues, indicating a potential interaction with receptors that modulate ACh release. nih.govnih.gov For instance, research on a vecuronium analogue, Org-9487, in rat hemidiaphragm preparations showed effects indicative of a prejunctional component of action, including fade during tetanic and train-of-four stimulation. nih.gov Vecuronium (1 μM) has been shown to depress evoked ACh release at high frequencies of motor nerve stimulation in rats, consistent with an effect on prejunctional muscle-type nicotinic ACh receptors. nih.gov

Influence on Neurotransmitter Release during Tetanic Stimulation

During high-frequency nerve stimulation, such as tetanic stimulation, the release of acetylcholine from the motor nerve terminal is a dynamic process. eur.nl Nondepolarizing muscle relaxants, including vecuronium, can diminish the release of acetylcholine from the motor nerve during tetanic stimulation by binding to prejunctional acetylcholine receptors. physiology.org This effect contributes to the phenomenon of "fade" observed in the train-of-four monitoring of neuromuscular blockade. nih.goveur.nlcore.ac.uk Fade during tetanic stimulation is considered a proxy measure of decreased quantal release of acetylcholine. nih.gov Studies have explored whether vecuronium suppresses neuromuscular transmission during high-frequency stimulation by inhibiting presynaptic L-type calcium channels, which are involved in the promotion of endocytosis and vesicle recycling during such stimulation. nih.gov Results from rat models suggest that vecuronium may suppress the activity of presynaptic α3β2 nAChR subunits, which are thought to enhance quantal release, potentially by disrupting a positive feedback cycle facilitated by L-type Ca2+ channel activity under high-frequency stimulation. nih.gov

Structure-Activity Relationships Governing Receptor Affinity and Efficacy

The pharmacological activity of this compound is intimately linked to its chemical structure, a modified steroid nucleus bearing quaternary ammonium (B1175870) centers and other substituents. nih.govoup.comjapsonline.com Understanding the structure-activity relationships (SAR) provides insight into its receptor binding characteristics and efficacy. oup.com

Correlating Steroidal Scaffold Geometry with Receptor Binding Characteristics

Vecuronium is an aminosteroid (B1218566) neuromuscular blocking agent, characterized by a steroidal skeleton. nih.govjapsonline.com The rigid and bulky nature of the steroid core plays a role in its interaction with the acetylcholine receptor. japsonline.com The specific geometry and conformation of the steroidal scaffold, including the orientation of substituents at different positions, influence how the molecule fits into the receptor binding site. oup.comresearchgate.net For instance, the observed axial conformation of the A ring acetoxy and piperidinyl substituents at positions 2 and 3 of the steroid skeleton in vecuronium has been investigated through techniques like X-ray diffraction and NMR. researchgate.net This geometry is important for its interaction with the receptor. The D-ring acetylcholine-like moiety in vecuronium is considered a credible pharmacophore for the receptive site of the muscle nicotinic acetylcholine receptor. oup.com

Significance of Quaternary Ammonium Centers for Pharmacological Activity

Neuromuscular blocking agents, including vecuronium, contain quaternary ammonium groups that are essential for their activity. nih.govjapsonline.comoup.com These positively charged centers are attracted to anionic subsites within the acetylcholine receptor binding site. oup.comderangedphysiology.com Vecuronium is classified as a monoquaternary compound, possessing one permanent quaternary nitrogen center and a tertiary amine which can become protonated at physiological pH, adding another positive charge. nih.govnih.govoup.com This contrasts with bisquaternary compounds like pancuronium, which have two permanent quaternary nitrogens. oup.comderangedphysiology.com The presence and position of these charged centers are critical determinants of receptor affinity and the ability to block acetylcholine binding. derangedphysiology.com

Analysis of Substituent Effects on Receptor Interaction Profiles

The substituents attached to the steroidal scaffold and the quaternary ammonium centers of vecuronium significantly influence its pharmacological profile, including receptor affinity and interaction characteristics. Vecuronium is an N-demethylated derivative of pancuronium, lacking a methyl group at the 2-piperidino substitution. nih.govwashington.eduaneskey.comrdd.edu.iq This seemingly minor structural difference results in a slight decrease in potency compared to pancuronium but notably eliminates the vagolytic properties associated with pancuronium. nih.govaneskey.comrdd.edu.iq The presence of acetyl ester groups on the A and D rings of the steroidal molecule, as seen in vecuronium and pancuronium, facilitates their interaction with nAChRs at the postsynaptic membrane. aneskey.comrdd.edu.iq Modifications to these substituents, such as deacetylation, can decrease potency. aneskey.comrdd.edu.iq The nature and bulk of groups attached to the quaternary nitrogen can also impact potency and lipophilicity, which in turn affect how the molecule interacts with the receptor and its distribution. oup.comderangedphysiology.com

Here is a summary of some structural features and their impact:

Structural FeatureLocation on VecuroniumImpact on Activity / PropertiesSource(s)
Steroidal ScaffoldCore structureProvides rigid, bulky framework for receptor interaction. japsonline.com
Quaternary Ammonium Center16β-N-methylpiperidiniumEssential for binding to anionic receptor subsite. nih.govnih.govoup.comderangedphysiology.com
Tertiary Amine (protonated at pH)2β-piperidininoCan become positively charged, influencing potency. oup.comwashington.eduaneskey.comrdd.edu.iq
Acetyl Ester Groups3α and 17β positionsFacilitate interaction with postsynaptic nAChRs. aneskey.comrdd.edu.iq
Lack of N-methyl at 2-piperidino (vs Pancuronium)2-piperidinoSlight decrease in potency, elimination of vagolytic effects. nih.govaneskey.comrdd.edu.iq

Note: This table is intended to be interactive in a dynamic environment, allowing for sorting and filtering.

Vecuronium's structure, with its specific arrangement of the steroidal core, quaternary center, and substituents, contributes to its profile as an intermediate-acting, non-depolarizing neuromuscular blocking agent with minimal cardiovascular effects. nih.govhres.cardd.edu.iq

Biochemical Transformations and Metabolite Profiling of Vecuronium Bromide in Animal Models

Identification of Biotransformation Pathways

The primary route of biotransformation for vecuronium (B1682833) bromide involves hepatic metabolism, leading to the formation of several metabolites through deacetylation mims.comdrugs.commedwinpublishers.com. This process occurs in the liver and contributes significantly to the drug's elimination mims.commedwinpublishers.comld99.com. Biliary excretion is a major pathway for the elimination of vecuronium and its metabolites in animal models such as the anesthetized rat, where approximately half of the administered dose is excreted in bile within 7 hours fda.govrxlist.compfizermedicalinformation.com. Experiments involving circulatory bypass of the liver in cats have demonstrated a prolonged recovery from vecuronium-induced neuromuscular blockade, further emphasizing the liver's critical role in its metabolism and clearance fda.govrxlist.compfizermedicalinformation.com.

Hepatic Metabolism and Spontaneous Deacetylation Processes

Vecuronium's biotransformation is largely centered in the liver, where it undergoes deacetylation medwinpublishers.comld99.com. This deacetylation can occur through enzymatic processes within hepatocytes or potentially via spontaneous hydrolysis mims.comdrugs.commedwinpublishers.com. The removal of acetyl groups from the 3 and/or 17 positions of the steroidal structure of vecuronium gives rise to hydroxylated metabolites mims.commedwinpublishers.com.

Structural Elucidation and Quantification of Metabolites

The metabolic breakdown of vecuronium bromide results in the formation of three primary metabolites: 3-desacetyl vecuronium, 17-desacetyl vecuronium, and 3,17-desacetyl vecuronium medwinpublishers.comld99.comnih.govumin.ac.jpnih.gov. These metabolites have been identified and their structures elucidated through various analytical techniques. Quantification of these metabolites in biological samples, including those from animal studies, has been achieved using methods such as liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) umin.ac.jp. This technique allows for the simultaneous determination of the parent compound and its hydroxylated metabolites, providing valuable insights into their pharmacokinetic profiles umin.ac.jp.

3-Desacetyl vecuronium is a significant metabolite formed by the removal of the acetyl group at the 3-position of the vecuronium molecule medwinpublishers.comld99.comnih.govumin.ac.jpnih.gov. This metabolite has been detected in the urine and bile of some patients, with quantities accounting for up to 10% and 25% of the injected dose, respectively fda.govrxlist.comhres.capfizer.comfda.gov.

The removal of the acetyl group at the 17-position of vecuronium results in the formation of 17-desacetyl vecuronium ld99.comnih.govnih.gov.

3,17-Desacetyl vecuronium is a dihydroxylated metabolite, formed by the deacetylation at both the 3 and 17 positions of the parent compound ld99.comnih.govumin.ac.jpnih.gov.

Pharmacological Characterization of Metabolites in vitro and in Animal Models

Animal screening studies conducted in dogs and cats have indicated that 3-desacetyl vecuronium possesses considerable neuromuscular blocking potency, reported to be 50% or more of that of vecuronium fda.govrxlist.compfizermedicalinformation.com. At equipotent doses, the duration of neuromuscular blockade produced by 3-desacetyl vecuronium was found to be approximately the same as that of vecuronium in these animal species fda.govrxlist.compfizermedicalinformation.com. Some reports suggest that the 3-desacetyl metabolite retains about 80% of the neuromuscular blocking effect of the parent compound medwinpublishers.comwikipedia.org. This metabolite is generally considered a potent neuromuscular blocking agent ld99.com.

In vitro studies using the rat hemidiaphragm preparation have provided further insights into the relative potencies of the metabolites. In this model, the relative potency at EDmax50 levels was determined to be 1:1.2:27 for vecuronium, 3-desacetyl vecuronium, and 3,17-desacetyl vecuronium, respectively nih.gov. This suggests that, in this specific in vitro system, 3,17-desacetyl vecuronium may be significantly more potent than both vecuronium and 3-desacetyl vecuronium nih.gov. However, other sources suggest that both 17-desacetyl vecuronium and 3,17-desacetyl vecuronium have less than one-tenth the potency of the parent drug ld99.com.

Investigations into the interactions between vecuronium and its metabolites in rat phrenic nerve-hemidiaphragm preparations have revealed complex dynamics. 3-desacetyl vecuronium was found to enhance the neuromuscular block induced by vecuronium, exhibiting an additive interaction nih.govnih.gov. Interestingly, at low concentrations, both 17-desacetyl vecuronium and 3,17-desacetyl vecuronium were observed to potentially reverse the vecuronium-induced blockade, while at higher concentrations, they increased the block nih.gov. The combined effect of vecuronium and 3,17-desacetyl vecuronium was described as less than additive, suggesting an antagonistic interaction in certain scenarios nih.gov.

Pharmacological Characterization Data: Relative Potency of Vecuronium Metabolites

MetaboliteRelative Potency (vs. Vecuronium)Model/SystemSource(s)
3-Desacetyl Vecuronium≥ 50%Dogs and Cats (in vivo) fda.govrxlist.compfizermedicalinformation.com
3-Desacetyl Vecuronium~80%Various medwinpublishers.comwikipedia.org
3-Desacetyl Vecuronium1.2 timesRat Hemidiaphragm (in vitro) nih.gov
17-Desacetyl Vecuronium< 1/10Various ld99.com
3,17-Desacetyl Vecuronium< 1/10Various ld99.com
3,17-Desacetyl Vecuronium27 timesRat Hemidiaphragm (in vitro) nih.gov

Determination of Relative Potency and Efficacy

Studies in animal models have investigated the relative neuromuscular blocking potency and efficacy of this compound and its metabolites. In dogs and cats, the active metabolite, 3-desacetylvecuronium (B1250577), has been judged to possess 50% or more of the potency of the parent compound, this compound. hres.cahres.capfizer.com Equipotent doses of 3-desacetylvecuronium demonstrated approximately the same duration of action as this compound in these animal species. hres.cahres.capfizer.com

Research in the rat hemidiaphragm in vitro determined the relative potency at the EDmax50 levels (% maximal effect) for vecuronium, the 3-desacetyl derivative, and the 3,17-desacetyl derivative. The order of potency was found to be 1:1.2:27, respectively. nih.govresearchgate.net This indicates that the 3,17-desacetyl derivative is significantly more potent than both vecuronium and the 3-desacetyl metabolite in this specific in vitro model.

Further studies in the chloralose-anaesthetized cat compared the neuromuscular blocking actions of vecuronium and its potential hydroxy metabolites. Vecuronium was found to be 1.4 times more potent than its 3-hydroxy derivative (3-desacetylvecuronium), 24 times more potent than the 17-hydroxy derivative, and 72 times more potent than the 3,17-dihydroxy derivative (3,17-desacetylvecuronium) as a neuromuscular blocker. researchgate.net The 3-hydroxy derivative, considered the most likely first metabolite, exhibited only slightly less neuromuscular blocking potency than vecuronium. researchgate.net

Impact of Physiological Conditions on Vecuronium Metabolism in Animal Models

Physiological alterations can significantly impact the metabolism and elimination of this compound and its metabolites, thereby affecting the duration and intensity of neuromuscular blockade. Animal models have been instrumental in understanding these effects.

Effects of Hepatic Dysfunction (e.g., Cholestasis)

The liver plays a significant role in the metabolism and excretion of vecuronium. hres.cahres.capfizer.com Studies in animal models have demonstrated the impact of hepatic dysfunction, such as cholestasis, on vecuronium pharmacokinetics and pharmacodynamics. In cholestatic rats, the neuromuscular blocking action of this compound was increased about 3-fold. hres.ca A similar effect was observed when bile salts were infused concomitantly in rats. hres.ca Circulatory bypass of the liver in the cat preparation has also been shown to prolong recovery from vecuronium. hres.capfizer.com Limited data from human patients with cirrhosis or cholestasis also suggest that measurements of recovery may be doubled in such individuals, aligning with the findings from animal models regarding the liver's role in vecuronium metabolism and excretion. hres.cahres.capfizer.com

Pharmacokinetic Investigations of Vecuronium Bromide in Non Human Systems and Animal Models

Absorption and Distribution Kinetics

Following administration, the absorption and subsequent distribution of vecuronium (B1682833) bromide throughout the body are key determinants of its onset and duration of action. Studies in animal models have provided data on how quickly the compound is distributed and the volume it occupies within different tissue compartments.

Determination of Volume of Distribution in Animal Systems

The volume of distribution (Vd) is a pharmacokinetic parameter that reflects the apparent volume into which a drug is distributed to produce the observed plasma concentration. Studies in various animal species have estimated the Vd of vecuronium bromide.

In cats, following intravenous injection, vecuronium disappeared rapidly from the plasma, and the steady-state volume of distribution was determined to be 0.23 litre/kg. nih.gov

While some sources mention a steady-state volume of distribution of approximately 300-400 mL/kg in humans, animal data specifically relevant to this parameter in species like rats or dogs, beyond distribution half-life, were less consistently detailed across the search results. hres.cafda.govhres.capfizermedicalinformation.com However, the rapid disappearance from plasma in cats suggests distribution into tissues. nih.gov

Quantification of Plasma Protein Binding in Animal Models

Plasma protein binding influences the fraction of a drug that is free to exert pharmacological effects and be eliminated. Research in animal models has also investigated the extent to which this compound binds to plasma proteins.

Although specific quantitative data on plasma protein binding in various animal species were not extensively detailed in the provided search results, it is generally understood that this compound exhibits plasma protein binding. Information regarding human plasma protein binding, stated to be between 60-80% at clinical doses, is available hres.cafda.govhres.capfizermedicalinformation.commims.comfda.govwikidoc.org, but direct, quantifiable data specifically from a wide range of animal models was not prominently featured.

Elimination Pathways and Excretion Mechanisms

The elimination of this compound from the body occurs primarily through excretion, with the biliary and renal systems playing significant roles. Investigations in animal models have helped elucidate the contribution of each pathway and the factors influencing clearance rates.

Role of Biliary Excretion

Biliary excretion is a major route of elimination for this compound in several animal species. Studies have quantified the amount of the administered dose recovered in bile.

In anesthetized rats, biliary excretion accounted for approximately half of the administered dose of this compound within 7 hours. fda.govpfizermedicalinformation.comwikidoc.org Another study in rats indicated that biliary excretion accounted for 46% of the dose in 7 hours. hres.ca Investigations in cats showed that 40% of an intravenous dose of vecuronium (or its metabolites) was recovered in the bile. nih.gov It appears that biliary excretion is a major pathway of elimination of mostly unchanged vecuronium in man also, similar to findings in rats and cats. psu.edu

Contribution of Renal Excretion

Renal excretion also contributes to the elimination of this compound, though its significance can vary depending on the species.

In rats, only about 3.5% of an administered dose of this compound was eliminated in the urine. hres.cahres.ca In cats, 15% of an intravenous dose of vecuronium (or its metabolites) was recovered in the urine. nih.gov The amount of monoquaternary compounds excreted in the urine collected over 24 hours following administration in some studies is reported to be 20 to 30% of the dose administered. medsinfo.com.aumedsafe.govt.nz Most of the vecuronium eliminated renally is unchanged. eur.nl

Clearance Rates and Their Determinants in Animal Models

Clearance is a measure of the volume of plasma from which a substance is completely removed per unit time. Studies in animal models have determined clearance rates for this compound and investigated factors that can influence these rates.

In cats, the plasma clearance of this compound was reported as 11 ml/min/kg. nih.gov While specific determinants of clearance rates were not extensively detailed for various animal models in the provided snippets, it is noted that circulatory bypass of the liver in cats prolongs recovery from this compound, suggesting the liver's significant role in clearance. hres.cafda.govpfizermedicalinformation.com In cholestatic rats, the neuromuscular blocking action was increased about 3-fold, and a similar effect was observed with concomitant bile salt infusion, indicating the importance of biliary function for elimination. hres.cahres.ca

Pharmacokinetic Parameters of this compound in Animal Models

SpeciesDistribution Half-Life (minutes)Elimination Half-Life (minutes)Volume of Distribution (L/kg)Plasma Clearance (mL/min/kg)Biliary Excretion (% of dose)Renal Excretion (% of dose)
Dog3.0 hres.cahres.ca22 hres.cahres.caNot specified in snippetsNot specified in snippetsNot specified in snippetsNot specified in snippets
CatSimilar to dog hres.cahres.ca, 4.6 (initial), 31 (terminal) nih.govSimilar to dog hres.cahres.ca, 31 nih.gov0.23 nih.gov11 nih.gov40 nih.gov15 nih.gov
RatNot specified in snippetsNot specified in snippetsNot specified in snippetsNot specified in snippets~46-50 hres.cafda.govhres.capfizermedicalinformation.comwikidoc.org~3.5 hres.cahres.ca

Note: Data compiled from the provided search snippets. Not all parameters were available for all species in the results.

Half-life Characterization in Animal Models

Studies in various animal models have provided insights into the half-life of this compound, contributing to the understanding of its pharmacokinetic profile. These investigations are crucial for extrapolating potential behavior in biological systems and for comparative pharmacology.

In dogs and cats, intravenous administration of this compound has shown a mean distribution half-life of approximately 3.0 minutes and a mean elimination half-life of 22 minutes. hres.cahres.ca Similar values for elimination half-life were observed in cats. hres.cahres.ca Research in cats with ligated renal pedicles indicated that while the elimination half-life was not significantly different from normal cats, circulatory bypass of the liver prolonged recovery from this compound, highlighting the liver's role in its disposition. hres.canih.gov

In rats, biliary excretion accounts for a significant portion of this compound elimination, with about half the dose being eliminated via bile within 7 hours in anesthetized rats. pfizer.comfda.govpfizermedicalinformation.com Only a small percentage (approximately 3.5%) of an administered dose was eliminated in the urine in rats. hres.ca Studies using an isolated perfused rat liver preparation demonstrated that vecuronium concentration in the perfusate declined rapidly in a biexponential manner. nih.gov

While specific elimination half-life values for rats and monkeys were not as explicitly stated as for dogs and cats in the provided search results, the information collectively emphasizes the role of hepatic metabolism and biliary excretion as primary elimination pathways in these animal models.

The following table summarizes the reported half-life data for this compound in different animal species:

Animal SpeciesDistribution Half-life (minutes)Elimination Half-life (minutes)
Dog3.0 hres.cahres.ca22 hres.cahres.ca
CatNot explicitly stated (similar to dog) hres.cahres.ca22 hres.cahres.ca, 31 nih.gov
RatNot explicitly statedNot explicitly stated (biliary excretion significant) hres.capfizer.comfda.govpfizermedicalinformation.com

It is important to note that these values can be influenced by various factors, including the anesthetic used, the dose administered, and the physiological condition of the animal.

Molecular Interactions and Pharmacological Modulations of Vecuronium Bromide

Drug-Drug Interactions at the Molecular and Receptor Level (In Vitro and Animal Studies)

Drug interactions involving vecuronium (B1682833) bromide can occur at various levels, including competition for receptor binding sites, effects on acetylcholine (B1216132) release or metabolism, and alterations in pharmacokinetic parameters. Studies, often conducted in vitro using nerve-muscle preparations or in experimental animal models, provide insights into the molecular basis of these interactions.

Synergistic and Antagonistic Interactions with Other Neuromuscular Blocking Agents (e.g., Atracurium (B1203153), Succinylcholine)

Combinations of neuromuscular blocking agents can exhibit synergistic, additive, or occasionally antagonistic effects. The co-administration of vecuronium with other non-depolarizing NMBAs, such as atracurium, has been shown to result in synergistic interactions in both in vivo and in vitro studies. jebmh.comnih.gov This synergy suggests that the combined effect is greater than the sum of their individual effects. Conversely, prior administration of succinylcholine (B1214915), a depolarizing NMBA, can enhance the neuromuscular blocking effect and duration of action of vecuronium. nih.govpfizer.com This potentiation occurs even after the effects of succinylcholine appear to have subsided. jst.go.jp The interaction between a non-depolarizing agent like vecuronium and a depolarizing agent like succinylcholine can also manifest as antagonism if the non-depolarizing agent is given before the depolarizing agent, a strategy sometimes used to mitigate fasciculations. openanesthesia.org

Molecular Basis for Observed Synergism and Antagonism

The precise molecular mechanisms underlying the synergistic and antagonistic interactions among different NMBAs are not fully elucidated, but hypotheses point towards complex interactions at the neuromuscular junction. Synergism between non-depolarizing agents like vecuronium and atracurium is consistent with the idea of multiple binding sites at the neuromuscular junction (both presynaptic and postsynaptic receptors) or potentially different binding affinities at the two alpha subunits of the nicotinic acetylcholine receptor (nAChR). nih.govwashington.edu While both vecuronium and atracurium compete for cholinergic receptors at the motor end-plate, their slightly different binding characteristics or additional effects on prejunctional receptors could contribute to a supra-additive effect when used in combination. jebmh.comnih.gov

In the case of succinylcholine followed by vecuronium, the initial depolarization and subsequent desensitization of the postjunctional membrane caused by succinylcholine may alter the state of the nAChR, influencing the binding and effect of the subsequently administered vecuronium. aneskey.com Although the exact mechanism of this potentiation is still debated, it is considered a pharmacodynamic interaction rather than a pharmacokinetic one. jebmh.comjst.go.jp

Vecuronium itself is metabolized into several active metabolites, including 3-desacetylvecuronium (B1250577) and 3,17-desacetylvecuronium. In vitro studies in rat hemidiaphragm preparations have shown that while vecuronium and 3-desacetylvecuronium interact additively, the interaction between vecuronium and 3,17-desacetylvecuronium is less than additive, indicating an antagonistic effect. nih.gov The 3,17-desacetyl derivative is significantly more potent than vecuronium in vitro. nih.gov

Influence of Electrolyte Imbalance and pH on Neuromuscular Blockade (Experimental Animal Models)

Electrolyte imbalances and alterations in pH can significantly influence vecuronium-induced neuromuscular blockade, as demonstrated in experimental animal models. Acidosis has been shown to enhance vecuronium-induced neuromuscular blockade, while alkalosis can counteract it in experimental animals like cats. nih.govhres.capfizermedicalinformation.com This effect might be related to changes in muscle contractility or potentially altered drug-receptor interactions. medcraveonline.com

Electrolyte abnormalities such as severe hypocalcemia, hypokalemia, or hypomagnesemia can potentiate the effects of vecuronium. nih.govpfizermedicalinformation.com Magnesium salts, for instance, are known to enhance neuromuscular blockade, potentially by antagonizing calcium's effects at the neuromuscular junction and reducing acetylcholine release. openanesthesia.orgpfizermedicalinformation.commedcraveonline.com Conversely, high calcium concentrations can antagonize the effect of magnesium. medcraveonline.com Changes in chloride and sodium ion concentrations have also been shown to influence vecuronium blockade in experimental settings, although the effects can be variable depending on the specific ion and phase of blockade. nih.gov These findings highlight the sensitivity of neuromuscular transmission to the ionic environment and pH.

Molecular Mechanisms of Neuromuscular Blockade Reversal Agents

Reversal of vecuronium-induced neuromuscular blockade is typically achieved through pharmacological interventions that restore adequate acetylcholine levels at the neuromuscular junction or directly bind to and inactivate the NMBA.

Encapsulation by Cyclodextrins (e.g., Sugammadex)

Sugammadex (B611050) represents a novel approach to reversing neuromuscular blockade induced by steroidal NMBAs like vecuronium. patsnap.commerckconnect.comopenanesthesia.org Unlike traditional reversal agents that inhibit acetylcholinesterase, sugammadex operates through a unique mechanism of encapsulation. patsnap.commerckconnect.comwfsahq.org

Sugammadex is a modified gamma-cyclodextrin, a cyclic oligosaccharide with a distinctive molecular structure. patsnap.comwfsahq.orgwikipedia.org It possesses a lipophilic cavity and a hydrophilic exterior. patsnap.comwfsahq.orgwikipedia.org This structure allows sugammadex to encapsulate or encapsulate steroidal neuromuscular blocking agents, forming a stable, tight, water-soluble complex in the plasma. patsnap.commerckconnect.comwfsahq.orgwikipedia.org

When administered, sugammadex binds to free vecuronium molecules in the bloodstream. patsnap.commerckconnect.com This binding effectively reduces the concentration of vecuronium available to bind to the nicotinic acetylcholine receptors at the neuromuscular junction. patsnap.commerckconnect.com The formation of the sugammadex-vecuronium complex creates a concentration gradient that favors the dissociation of vecuronium from the receptors at the neuromuscular junction and its movement into the plasma, where it is then bound by sugammadex. merckconnect.comopenanesthesia.org This sequestration of vecuronium by sugammadex rapidly reverses the neuromuscular blockade. patsnap.commerckconnect.comopenanesthesia.org

The binding between sugammadex and vecuronium is primarily driven by hydrophobic interactions within the lipophilic cavity of sugammadex and electrostatic interactions between the negatively charged carboxyl groups on sugammadex and the positively charged nitrogen atom of vecuronium. patsnap.comwikipedia.orgderangedphysiology.com While sugammadex has a higher binding affinity for rocuronium (B1662866), it still binds effectively to vecuronium, allowing for its reversal. wfsahq.orgwikipedia.org The encapsulation is typically in a 1:1 molar ratio. openanesthesia.orgwikipedia.org This mechanism is highly efficient and does not directly interfere with the cholinergic system, thus avoiding the muscarinic side effects associated with acetylcholinesterase inhibitors. patsnap.comwikipedia.orgnih.gov

Here is a table summarizing the interaction between Sugammadex and Vecuronium Bromide:

Reversal AgentMechanism of ActionTarget NMBABinding Ratio (Sugammadex:NMBA)Key Molecular InteractionOutcome
SugammadexEncapsulationThis compound (Steroidal NMBA)1:1Hydrophobic interaction within cyclodextrin (B1172386) cavity, Electrostatic interaction with quaternary nitrogenForms stable complex in plasma, reduces free NMBA concentration at NMJ, rapid reversal of blockade
Molecular Docking and Binding Energetics

This compound exerts its primary effect by acting as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located on the post-synaptic membrane of the neuromuscular junction patsnap.commedchemexpress.com. By binding to these receptors, this compound prevents the neurotransmitter acetylcholine (ACh) from binding and activating the receptors patsnap.com. This blockade inhibits the opening of ion channels, preventing the influx of sodium ions and subsequent depolarization of the muscle membrane, which is necessary for muscle contraction patsnap.com.

While specific detailed research findings on the molecular docking and binding energetics of this compound were not extensively available in the search results, its mechanism as a competitive antagonist at nAChRs implies a binding interaction with the receptor site typically occupied by acetylcholine. The strength and specificity of this binding contribute to the potency and duration of this compound's neuromuscular blocking effect.

Impact on Drug Concentration Gradients and Redistribution

The pharmacokinetic properties of this compound, including its distribution and elimination, influence its concentration at the neuromuscular junction and thus its pharmacological effect. Following intravenous administration, this compound is rapidly distributed into the extracellular space mims.com. The distribution half-life is approximately 4 minutes pfizer.comhres.ca. The volume of distribution at steady state is around 300 to 400 mL/kg pfizer.comhres.ca.

Vecuronium is primarily eliminated through biliary excretion (40-75%) and renal excretion (30% as unchanged drug and metabolites) wikipedia.org. It undergoes partial hepatic metabolism via spontaneous deacetylation to form an active metabolite, 3-desacetyl-vecuronium, which possesses about 80% of the neuromuscular blocking activity of the parent compound wikipedia.orgmims.com. Accumulation of this metabolite, particularly in individuals with kidney failure, can prolong the duration of action wikipedia.org.

The concentration gradient between the plasma and the neuromuscular junction plays a role in the drug's effect and its reversal. Strategies to reverse vecuronium-induced neuromuscular blockade, such as the administration of sugammadex, work by encapsulating vecuronium molecules in the plasma, thereby reducing the free drug concentration and creating a concentration gradient that favors the movement of vecuronium from the neuromuscular junction back into the plasma for encapsulation and elimination mdpi.com.

Competitive Reversal by Acetylcholinesterase Inhibitors

The neuromuscular blockade induced by this compound, a competitive antagonist, can be reversed by increasing the concentration of acetylcholine at the neuromuscular junction patsnap.compfizer.com. This is achieved clinically through the administration of acetylcholinesterase inhibitors pfizer.comnih.gov. These agents inhibit the enzyme acetylcholinesterase, which is responsible for the hydrolysis (breakdown) of acetylcholine in the synaptic cleft mims.commims.com. By inhibiting acetylcholinesterase, the concentration of acetylcholine in the synaptic cleft increases, allowing it to compete more effectively with this compound for binding to nAChRs patsnap.commims.commims.com. This increased competition displaces this compound from the receptors, restoring neuromuscular transmission and muscle function patsnap.com.

Common acetylcholinesterase inhibitors used for the reversal of vecuronium-induced blockade include neostigmine, pyridostigmine, and edrophonium (B1671111) pfizer.comnih.gov.

Acetylcholinesterase InhibitorMechanism of ActionOnset (IV)Duration (IV)
NeostigmineReversibly inhibits acetylcholinesterase mims.comWithin 10-20 min wikipedia.orgUp to 4 hours wikipedia.org
PyridostigmineReversibly inhibits acetylcholinesterase mims.comApprox. 6 minutes mims.com2-3 hours mims.com
EdrophoniumReadily reversible inhibition of acetylcholinesterase wikipedia.org30-60 seconds nih.gov5-15 minutes nih.gov

It is important to note that acetylcholinesterase inhibitors are generally not capable of reversing very deep levels of neuromuscular blockade ru.nl.

Exploration of Novel Molecular Interactions and Off-Target Binding in Preclinical Research

Preclinical research has explored potential novel molecular interactions and off-target binding effects of this compound beyond its primary action at the neuromuscular junction.

Modulation of Carotid Sinus Nerve Activity and Acetylcholine Response in Rodents

Studies in Wistar rats have investigated the effects of this compound on carotid sinus nerve activity (CSNA) and the response of the carotid body to acetylcholine. This compound has been shown to attenuate the response of CSNA to hypoxia in a dose-dependent manner medchemexpress.commedchemexpress.com. It also inhibits the neural response of the carotid body to acetylcholine medchemexpress.commedchemexpress.com. These findings suggest that vecuronium may directly inhibit hypoxic neurotransmission in the carotid body, possibly through the inhibition of neuronal nicotinic receptors located there nih.gov. In one study, vecuronium at concentrations of 0.5 μM and 5 μM significantly attenuated the increase in CSNA in response to hypoxia nih.gov. At 0.5 μM, it also reduced the carotid sinus nerve response to acetylcholine medchemexpress.commedchemexpress.com.

Table: Effect of this compound on Carotid Sinus Nerve Activity in Wistar Rats

This compound Concentration (μM)Effect on Hypoxia-induced ΔCSNAEffect on Acetylcholine-induced ΔCSNA
0.5Significantly attenuated nih.govReduced response medchemexpress.commedchemexpress.com
5Significantly attenuated nih.govAttenuated response nih.gov

*ΔCSNA: Change in Carotid Sinus Nerve Activity

Effects on Norepinephrine (B1679862) Uptake in Adrenal Medullary Cells

Research has also examined the impact of this compound on norepinephrine uptake. In cultured bovine adrenal medullary cells, this compound (at concentrations up to 100 μM) inhibited the uptake of [³H] norepinephrine medchemexpress.comnih.gov. At a concentration of 100 μM, this compound inhibited norepinephrine uptake to 65% medchemexpress.commedchemexpress.com. Compared to other neuromuscular blocking drugs like pancuronium (B99182), vecuronium was less potent in inhibiting norepinephrine uptake at clinical concentrations nih.gov. Saturation analysis suggested that vecuronium reduced the apparent maximum velocity (Vmax) of norepinephrine uptake without altering the Michaelis-Menten constant, indicating a noncompetitive inhibition mechanism nih.gov.

Data: Inhibition of [³H] Norepinephrine Uptake by this compound in Cultured Bovine Adrenal Medullary Cells

This compound Concentration (μM)Inhibition of [³H] Norepinephrine Uptake
100Inhibited to 65% medchemexpress.commedchemexpress.com

Investigation of Anti-proliferative and Migration Inhibitory Properties in in vitro Cancer Cell Lines

In vitro studies have explored potential anti-proliferative and migration inhibitory properties of this compound in cancer cell lines. In lung cancer cell line (A549), this compound (at concentrations ranging from 0-15 μM) inhibited cell proliferation and migration in a concentration-dependent manner over 72 hours medchemexpress.commedchemexpress.com. Specifically, inhibition of cell proliferation was observed at concentrations from 5.0 μM to 15 μM medchemexpress.com. This compound also significantly reduced cell viability in A549 cells when combined with cisplatin (B142131) at concentrations ranging from 10 μM to 15 μM medchemexpress.commedchemexpress.com.

Data: In vitro Effects of this compound on A549 Lung Cancer Cells

EffectThis compound Concentration Range (μM)Incubation Time
Cell Proliferation5.0 - 1572 hours medchemexpress.com
Cell Migration0 - 1572 hours medchemexpress.commedchemexpress.com
Cell Viability (w/ cisplatin)10 - 1572 hours medchemexpress.commedchemexpress.com

Advanced Analytical and Spectroscopic Methodologies for Vecuronium Bromide Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are fundamental in the analytical workflow of vecuronium (B1682833) bromide, enabling its separation from impurities, degradation products, and metabolites.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantification and stability testing of vecuronium bromide. Various reversed-phase (RP-LC) methods have been developed and validated to ensure specificity, accuracy, and precision.

A notable stability-indicating RP-LC method facilitates the quantification of this compound in the presence of its degradation products. nih.gov This method was developed by subjecting the drug to stress conditions as per the International Conference on Harmonisation (ICH) guidelines, including acidic and basic hydrolysis, oxidation, photolysis, and thermal degradation. nih.gov The separation is effectively achieved on a cyano (CN) column with a mobile phase consisting of a buffered aqueous solution and acetonitrile. nih.gov

Method validation has demonstrated the reliability of these HPLC techniques over specific concentration ranges. Key validation parameters from a developed method are summarized below. nih.gov

ParameterResult
Linearity Range10-120 µg/ml
Limit of Quantification (LOQ)8.10 µg/ml
Limit of Detection (LOD)2.67 µg/ml
UV Detection Wavelength210 nm

Another HPLC method utilizes a mixed-mode stationary phase column with embedded strong basic ion-pairing groups. sielc.com This approach allows for the separation and retention of this compound using a simple isocratic mobile phase of water, acetonitrile, and an ammonium (B1175870) formate (B1220265) buffer. sielc.com Detection for this method can be performed using UV at 260 nm, and it is also compatible with mass spectrometry (MS), evaporative light scattering detection (ELSD), and charged aerosol detection (CAD). sielc.com

Capillary Electrophoresis (CE) and its simplest form, Capillary Zone Electrophoresis (CZE), offer alternative and efficient approaches for the analysis of this compound. clinicallab.comlibretexts.org These techniques separate charged molecules based on their electrophoretic mobility in an electric field within a narrow capillary. wikipedia.org

A CZE method has been developed and validated for the quantitative determination of this compound in pharmaceutical preparations. researchgate.net This method employs an uncoated fused-silica capillary and utilizes indirect UV detection. researchgate.net A comparative study between a developed HPLC method and a CZE method found no significant differences in the results, highlighting CZE as a viable alternative for the analysis of this compound. researchgate.net

Key parameters for a developed CZE method are outlined in the following table. researchgate.net

ParameterSpecification
CapillaryUncoated fused-silica (40.0 cm total length, 31.5 cm effective length, 50 µm i.d.)
Electrolyte1.0 mmol L⁻¹ of quinine (B1679958) sulfate (B86663) dihydrate at pH 3.3 and 8.0% of acetonitrile
DetectionIndirect UV at 230 nm

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique employed for the detection and identification of this compound metabolites. nih.gov This method is particularly useful in toxicological and forensic investigations where the parent compound may have been metabolized.

In one case study, a novel GC-MS application was designed to identify unknown drug fragments in visceral samples. researchgate.net The analysis successfully identified metabolite fragments of this compound, including hydroxylated and acetylated forms, as well as piperidone-2-one, which are indicative of the parent drug's structure. researchgate.net The structural elucidation of these fragments provides insight into the metabolic fate of this compound in the body. researchgate.net

Advanced Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the definitive structural elucidation and conformational analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of this compound in solution. researchgate.netnuvisan.com Comprehensive NMR studies have allowed for the complete assignment of the ¹H, ¹³C, and ¹⁵N NMR signals of both this compound and its synthetic intermediates. nih.gov

These NMR experiments have confirmed the axial conformation of the A-ring acetoxy and piperidinyl substituents at the 2 and 3 positions of the steroid skeleton in solution. rsc.orgresearchgate.net This finding is crucial for understanding the molecule's three-dimensional structure and its interaction with its biological target. rsc.orgresearchgate.net

X-ray Diffraction (XRD) provides unambiguous determination of the solid-state crystal and molecular structure of this compound. Single-crystal X-ray analysis has been used to define the precise three-dimensional arrangement of the atoms within the molecule. rsc.orgresearchgate.net

The compound has been determined to crystallize in the orthorhombic system with the space group P2₁2₁2₁. rsc.orgresearchgate.net This analysis confirmed the stereochemistry of the molecule and provided detailed information on bond lengths and angles. nih.govrsc.orgresearchgate.net

Furthermore, research into different crystalline forms has led to the identification of a new crystal form, designated as crystalline form I. google.com This form is characterized by a unique X-ray powder diffraction (XRPD) pattern with distinct characteristic peaks at specific 2θ angles. google.com

Characteristic XRPD Peaks for this compound Crystalline Form I google.com

2θ Angle (± 0.2°)
5.4
8.8
12.4
13.7
17.6
19.7

Q & A

Q. What experimental models are optimal for studying the neuromuscular blocking mechanisms of vecuronium bromide?

Methodological Answer: Isolated nerve-muscle preparations (e.g., rat phrenic nerve-hemidiaphragm) are standard for assessing neuromuscular blockade. Electrophysiological techniques (e.g., single-fiber electromyography) quantify post-synaptic acetylcholine receptor inhibition. Ensure alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate experimental design . Controlled variables include temperature (37°C), pH (7.4), and electrolyte concentrations to mimic physiological conditions .

Table 1: Key Variables in Neuromuscular Blockade Studies

Variable TypeExamplesControl Methods
IndependentVecuronium dose, administration routeFixed intervals, IV infusion
DependentMuscle twitch response, TOF ratioForce transducers, EMG
ControlledTemperature, pH, calcium levelsThermostatic baths, buffers

Q. How can dose-response relationships for this compound be rigorously quantified in preclinical studies?

Methodological Answer: Employ cumulative dose-response curves using the Hill equation to calculate EC₅₀ values. In vivo models (e.g., anesthetized rabbits) require normalization for body weight and renal/hepatic function due to vecuronium’s organ-dependent elimination. Statistical tools like nonlinear regression (e.g., GraphPad Prism) minimize variability . Include positive controls (e.g., rocuronium) to validate assay sensitivity .

Q. What ethical considerations are critical when designing clinical trials involving this compound?

Methodological Answer: Adhere to Institutional Review Board (IRB) protocols for informed consent, especially in vulnerable populations (e.g., critically ill patients). Use PICO framework (Population: surgical patients; Intervention: vecuronium dosing; Comparison: placebo/alternative agents; Outcome: intubation conditions) to structure hypotheses. Monitor adverse events (e.g., residual paralysis) with quantitative neuromuscular monitoring .

Advanced Research Questions

Q. How can contradictions in pharmacokinetic data for this compound across studies be systematically resolved?

Q. What methodologies best elucidate drug-drug interactions between this compound and antibiotics like aminoglycosides?

Methodological Answer: Use in vitro binding assays (e.g., fluorescence quenching) to assess molecular interactions at the acetylcholine receptor. In vivo, apply agonist-antagonist protocols in animal models: pre-treat with gentamicin, then measure vecuronium’s onset/time to recovery. For clinical data, leverage propensity score matching to control confounding variables in retrospective cohorts .

Q. How can genetic variability in patient responses to this compound be investigated?

Methodological Answer: Design genome-wide association studies (GWAS) to identify SNPs linked to prolonged paralysis. Use whole-exome sequencing in extreme phenotypes (e.g., rapid vs. slow metabolizers). Validate findings with in silico docking simulations to predict vecuronium’s affinity for mutant receptors. Ensure sample size calculations meet power analysis thresholds (α=0.05, β=0.2) .

Methodological Frameworks for Vecuronium Research

Table 3: Frameworks to Structure Research Questions

FrameworkComponentsApplication Example
PICO Population, Intervention, Comparison, OutcomeComparing vecuronium vs. cisatracurium in ICU patients
FINER Feasible, Interesting, Novel, Ethical, RelevantAssessing novel reversal agents in Phase I trials

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VECURONIUM BROMIDE
Reactant of Route 2
Reactant of Route 2
VECURONIUM BROMIDE

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.